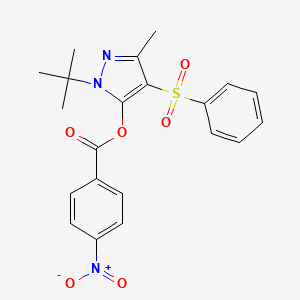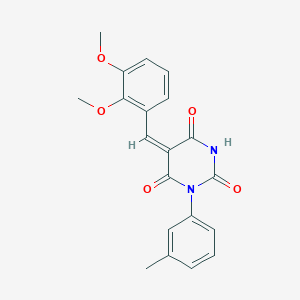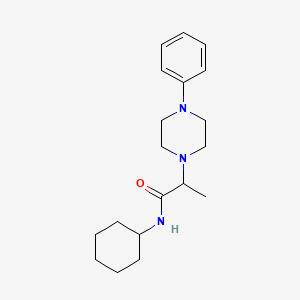![molecular formula C15H21ClN2O2 B4535875 N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4535875.png)
N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea
Descripción general
Descripción
Urea derivatives, including compounds like N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea, are of significant interest in chemical research due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis. These compounds are studied for their unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl chloride under various conditions. For instance, a novel route to acyl ureas described by Zheng Li et al. involves the reaction of furoyl chloride with ammonium thiocyanate, followed by oxidation to yield N-substituted ureas (Li et al., 2000). Similarly, the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds from butyric acid highlights the versatility of synthesis methods for chlorophenyl ureas (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives is typically characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. The conformational behavior and structural stability of these compounds are crucial for understanding their reactivity and potential applications. For example, a study on the conformational analysis of a chlorophenyl compound by Mary et al. uses density functional theory to investigate structural stability (Mary et al., 2014).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including N-chlorination and reactions with alcohols to form ethers. The reactivity of these compounds towards different reagents underlines their chemical versatility. Sathe et al. describe a protocol for N-chlorination of amino esters and amides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent (Sathe et al., 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are essential for their practical applications. The synthesis and analysis of a chlorophenyl urea derivative by Crasta et al. provide insights into its non-linear optical material properties, demonstrating the importance of physical property analysis (Crasta et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, dictate the applications of urea derivatives. The study of the effects of urea and its derivatives on aqueous solution structure and solvation of protein backbones, as discussed by Wei et al., highlights the significance of understanding these chemical properties (Wei et al., 2010).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-14(11-5-7-12(16)8-6-11)18-15(19)17-10-13-4-3-9-20-13/h5-8,13-14H,2-4,9-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCHWCMEUJZWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4535795.png)
![isopropyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B4535803.png)



![(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4535838.png)

![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4535843.png)
![1-[5-(2-methylphenoxy)pentyl]piperidine](/img/structure/B4535861.png)


![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4535874.png)
![ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4535883.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4535898.png)